Diethyl malonimidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

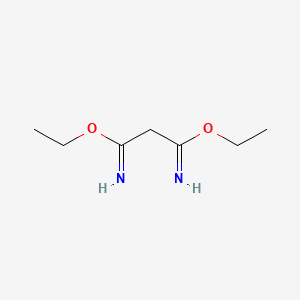

Diethyl malonimidate, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

Diethyl malonimidate has several key applications across different fields:

-

Organic Synthesis :

- Used as a building block for synthesizing complex organic molecules.

- Acts as a precursor in the preparation of various derivatives, including pharmaceuticals and agrochemicals.

-

Biochemical Studies :

- Employed in metabolic studies to trace carbon atom incorporation into biological systems.

- Utilized in the synthesis of isotopically labeled compounds for studying metabolic pathways.

- Catalysis :

- Fluorescent Probes :

Metabolic Pathway Analysis

A notable study utilized this compound to investigate fatty acid synthesis in mammals. The compound was administered to track its conversion into malonyl-CoA, highlighting its role as a precursor in mitochondrial fatty acid synthesis. This research illustrated how isotopic labeling can provide insights into metabolic fluxes and energy production processes.

Pharmaceutical Development

In drug development, this compound has been instrumental in synthesizing pharmaceuticals that require precise isotopic labeling for imaging studies. Its ability to facilitate tracking the fate of carbon atoms during metabolic processes is crucial for understanding drug metabolism and efficacy.

Fluorination Studies

Research conducted on the selective direct fluorination of this compound demonstrated its potential for creating fluorinated compounds relevant to pharmaceuticals. The study optimized conditions for fluorination using copper nitrate as a catalyst, yielding excellent results while also assessing the environmental impact of the process .

Comparison with Related Compounds

| Compound | Structure | Use Cases |

|---|---|---|

| Diethyl Malonate | C7H12O4 | General organic synthesis |

| Dimethyl Malonate | C5H8O4 | Similar applications but different reactivity |

| Malonic Acid | C3H4O4 | Precursor in fatty acid biosynthesis |

| This compound | C7H12N2O4 | Metabolic tracing and drug synthesis |

Safety and Toxicity

Research indicates that this compound exhibits low toxicity levels. Ames tests have shown that it does not induce mutations in bacterial strains, indicating its safety profile in laboratory settings . Additionally, studies demonstrate that it is readily biodegradable, suggesting minimal environmental impact when handled appropriately .

特性

分子式 |

C7H14N2O2 |

|---|---|

分子量 |

158.2 g/mol |

IUPAC名 |

diethyl propanediimidate |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-6(8)5-7(9)11-4-2/h8-9H,3-5H2,1-2H3 |

InChIキー |

RZVGUUMNWCDIBV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=N)CC(=N)OCC |

同義語 |

diethyl malonimidate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。